molecular formula C21H17N3O4S B4445761 N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4445761
M. Wt: 407.4 g/mol
InChI Key: BEENHSSHVFUIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound. It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions . This approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .

Scientific Research Applications

Anticancer Activity

Thiazole-based compounds, such as AKOS000455415, have been studied for their potential anticancer activity . The compound’s structure allows it to interact with certain biological targets, potentially inhibiting the growth of cancer cells.

Antimicrobial Properties

Thiazole derivatives have been found to exhibit antimicrobial properties . This suggests that AKOS000455415 could potentially be used in the development of new antimicrobial drugs.

Antiviral Applications

Thiazole-based compounds have also been studied for their antiviral properties . This could potentially make AKOS000455415 useful in the treatment of viral infections.

Anti-inflammatory Uses

Thiazole derivatives have been found to have anti-inflammatory properties . This suggests that AKOS000455415 could potentially be used in the treatment of conditions involving inflammation.

Analgesic Properties

Thiazole-based compounds have been found to have analgesic (pain-relieving) properties . This suggests that AKOS000455415 could potentially be used in the development of new pain relief medications.

Neuroprotective Potential

Thiazole derivatives have been found to have neuroprotective properties . This suggests that AKOS000455415 could potentially be used in the treatment of neurodegenerative disorders.

Mechanism of Action

While the specific mechanism of action for “N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines are known to have various biological activities, including antibacterial, antifungal, and antitumor activities . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that “N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential applications in drug development in the future.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-17-9-8-14(10-18(17)28-2)23-19(25)15-11-22-21-24(20(15)26)16(12-29-21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEENHSSHVFUIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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